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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum pentafluoride (MoFs), a yellow, hygroscopic solid, is a fascinating inorganic
compound with a range of applications in catalysis and chemical synthesis.[1][2] A thorough
understanding of its physical properties is paramount for its safe handling, effective utilization,
and the development of new applications. This technical guide provides an in-depth exploration
of the core physical characteristics of Molybdenum pentafluoride, complete with detailed
experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

The fundamental physical constants of Molybdenum pentafluoride are summarized in the
table below, providing a quick reference for researchers.
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Property Value Reference
Molecular Formula FsMo [3]
Molecular Weight 190.932 g/mol [3]
Appearance Yellow monoclinic crystals [3]
Melting Point 67 °C (340.15 K) [3]
Boiling Point 213.6 °C (486.75 K) (estimate)  [3]
Density 3.500 g/cm?3 [3]
Solubility Reacts with water [3]

Crystal Structure

Molybdenum pentafluoride crystallizes in the monoclinic system.[3] In the solid state, it exists
as a tetramer, [MoFs]4, where the molybdenum atoms are linked by fluoride bridges.[4] This
structure is a key determinant of its physical and chemical behavior.

Spectroscopic and Magnetic Properties

Spectroscopic analysis provides critical insights into the molecular structure and bonding of
Molybdenum pentafluoride.
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Property Observation Reference

The IR spectrum of crystalline

MoFs has been studied and is
Infrared (IR) Spectrum o [5]

closely similar to that of

tungsten pentafluoride.

The Raman spectrum of
crystalline and liquid MoFs

Raman Spectrum suggests the presence of [5]
trigonal bipyramidal

monomeric species in the melt.

Molybdenum pentafluoride is a
) ) magnetic material, and its
Magnetic Properties ] ) [4]
magnetic properties have been

investigated.

Thermodynamic Properties

The thermodynamic properties of Molybdenum pentafluoride are crucial for understanding its
stability and reactivity.

Property Value Reference
Enthalpy of Fusion 6.1 kJ mol—1 (+ 5%)

Standard Entropy (Liquid, 46 cal(th) K= mol~t (probable

298.15K) range 44.5 to 49)

Heat Capacity (C) 96.6 J/mol-K [7]

Experimental Protocols

A detailed understanding of the methodologies used to determine these physical properties is
essential for reproducing and verifying data.

Synthesis of Molybdenum Pentafluoride
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A common method for the synthesis of Molybdenum pentafluoride involves the reduction of
Molybdenum hexafluoride (MoFe).[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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